4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine
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Overview
Description
4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine can be achieved through various methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of an aldehyde, an amine, and a nitrile under acidic conditions.
Wallach synthesis: This involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with amines.
Marckwald synthesis: This involves the reaction of aniline derivatives with glyoxal and ammonia.
Amino nitrile method: This involves the reaction of amino nitriles with various reagents
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products Formed:
Oxidation products: Corresponding oxides or hydroxyl derivatives.
Reduction products: Reduced forms of the compound.
Substitution products: Compounds with substituted functional groups
Scientific Research Applications
4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Used in the development of dyes, polymers, and other industrial materials
Mechanism of Action
The mechanism of action of 4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzimidazole derivatives such as benzimidazole-2-amine, benzo[d]oxazol-2-amine, and benzo[d]thiazol-2-amine.
Uniqueness: The presence of the fluorine atom and the methyl group on the benzimidazole ring enhances its chemical stability and biological activity, making it a valuable compound for various applications
Properties
Molecular Formula |
C8H8FN3 |
---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
7-fluoro-4-methyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C8H8FN3/c1-4-6(10)2-5(9)8-7(4)11-3-12-8/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
NNPJCSBRHALTNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1N)F)N=CN2 |
Origin of Product |
United States |
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